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(+)-Melezitose;D-Melezitose -

(+)-Melezitose;D-Melezitose

Catalog Number: EVT-14924425
CAS Number:
Molecular Formula: C18H32O16
Molecular Weight: 504.4 g/mol
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Product Introduction

Overview

(+)-Melezitose, also known as D-Melezitose, is a non-reducing trisaccharide composed of two glucose units and one fructose unit. It is primarily produced by certain plant sap-sucking insects, such as aphids, through enzymatic reactions. This sugar plays a significant role in the ecosystem, particularly in the production of honeydew, which serves as a food source for various insects, including ants and bees. Melezitose is characterized by its unique structure and potential applications in food science and biotechnology.

Source and Classification

Melezitose is classified as a trisaccharide due to its composition of three monosaccharides: two molecules of D-glucose and one molecule of D-fructose. It is typically found in honeydew, a sugary substance excreted by aphids and other sap-sucking insects. The chemical structure can be represented as:

 D Glucopyranosyl 1 3 D Fructofuranosyl 2 1 D Glucopyranoside\text{ D Glucopyranosyl 1 3 D Fructofuranosyl 2 1 D Glucopyranoside}

This classification places melezitose within the broader category of oligosaccharides, which are carbohydrates composed of a small number of monosaccharide units.

Synthesis Analysis

The synthesis of melezitose can occur through various methods, primarily involving enzymatic reactions. One notable method is the transglycosylation process facilitated by specific enzymes extracted from microorganisms. For instance, the enzyme extracts from Mucor reukaufii have demonstrated significant transglycosylation activity, producing melezitose alongside other sugars like trehalulose and isomelezitose.

Methods and Technical Details

  1. Enzymatic Synthesis: Enzymes such as glycosidases catalyze the transfer of glucosyl moieties from sucrose to fructose, resulting in melezitose formation.
  2. Reaction Conditions: Optimal conditions for enzyme activity include specific pH levels and temperatures that favor the enzymatic reaction.
  3. Purification Techniques: Following synthesis, melezitose can be purified using methods like High-Performance Liquid Chromatography (HPLC), which separates it based on its molecular size and polarity.
Molecular Structure Analysis

The molecular formula for melezitose is C18H32O16C_{18}H_{32}O_{16}, with a molecular weight of approximately 504.44 g/mol when anhydrous. The structural analysis reveals that melezitose is a non-reducing sugar due to the glycosidic bonds that prevent it from participating in oxidation-reduction reactions.

Structural Data

  • Glycosidic Linkages: The structure features α-(1→3) linkage between the first glucose and fructose, and β-(2→1) linkage between the fructose and the second glucose.
  • Spectroscopic Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized for structural elucidation.
Chemical Reactions Analysis

Melezitose undergoes several chemical reactions that are significant for its applications:

  1. Hydrolysis: Melezitose can be partially hydrolyzed into glucose and turanose when treated with acids or specific enzymes.
  2. Fermentation: It can serve as a substrate for fermentation processes in biotechnological applications, producing ethanol or other metabolites.
  3. Transglycosylation Reactions: These reactions involve transferring glucosyl units to various acceptors, yielding different oligosaccharides.

Technical Details

The hydrolysis reaction typically requires controlled conditions to avoid complete degradation of the sugar:

 Melezitose+H2OGlucose+Turanose\text{ Melezitose}+\text{H}_2\text{O}\rightarrow \text{Glucose}+\text{Turanose}
Mechanism of Action

The mechanism by which melezitose functions in biological systems involves its role as an energy source for various organisms. In bees, for example, while it is not easily digestible, it provides essential nutrients when converted into simpler sugars.

Process and Data

  • Digestion: Bees possess enzymes that can break down melezitose into glucose and fructose, making it accessible for energy production.
  • Symbiotic Relationships: The presence of melezitose in honeydew fosters symbiotic relationships between aphids and ants, enhancing nutrient exchange.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Melezitose appears as a white to almost white crystalline powder.
  • Melting Point: The melting point is approximately 153 °C.
  • Solubility: It is highly soluble in water but exhibits hygroscopic properties.

Chemical Properties

  • Specific Rotation: The specific rotation at 20 degrees Celsius in water is +87.0 to +90.0 degrees.
  • Stability: Melezitose is stable under normal conditions but may degrade under extreme temperatures or pH levels.
Applications

Melezitose has several scientific uses:

  1. Nutraceuticals: Due to its prebiotic properties, it may enhance gut health by promoting beneficial bacteria growth.
  2. Food Industry: Used as a sweetener or stabilizer in various food products due to its non-reducing nature.
  3. Pharmaceuticals: Investigated for potential applications in drug formulation due to its biocompatibility.
Historical Context and Discovery of Melezitose

Early Isolation from Plant Manna and Honeydew Sources

Melezitose was first identified in 1833 by French chemist Bonastre, who isolated it as crystalline deposits termed the "manna of Briançon" from larch trees (Larix spp.) in the French Alps [1] [4]. This natural exudate formed during hot days on stems and leaves of plants like Alhagi maurorum (camel’s thorn), where insects fed on phloem sap and secreted honeydew rich in melezitose [2] [4]. By the early 20th century, "melezitose honey" (or "cement honey") was documented in the Eastern United States and Europe, particularly from bees foraging on Douglas fir (Pseudotsuga spp.) and lime trees (Tilia spp.) [1] [4]. The trisaccharide dominated honeydew composition (up to 43% in Eucallipterus tiliae aphids), alongside sucrose (40.5%), fructose (13.0%), and glucose (3.5%) [1] [4]. Its prevalence in insect secretions and crystallinity in honeycombs complicated beekeeping, earning it the descriptor "forgotten sugar" due to persistent challenges in extraction and processing [4].

Table 1: Natural Sources of Melezitose in Early Studies

Source TypeExample SpeciesMelezitose ContentGeographic Occurrence
TreesLarix (larch)High (crystalline form)French Alps
Pseudotsuga (Douglas fir)Dominant in honeyEastern United States
ShrubsAlhagi maurorumMajor component of mannaArid regions of Asia/Middle East
Insect HoneydewEucallipterus tiliae43% of total sugarsTemperate Europe
Bemisia tabaci (whitefly)~40%Global cotton-growing regions

Role of Nineteenth-Century Chemists in Structural Elucidation

French chemist Marcellin Berthelot pioneered melezitose research between 1856–1859. He named the compound (from French "le mélèze" = larch tree) and described its physicochemical properties, noting similarities to sucrose but distinct crystal morphology and optical rotation [1] [4]. Berthelot’s acid hydrolysis experiments revealed that melezitose breaks down into glucose and the reducing disaccharide turanose (later identified as α-D-glucopyranosyl-(1→3)-α-D-fructofuranose) [1] [4]. This established its trisaccharide nature and reducing properties via Fehling’s solution reduction [4]. By 1931, methylation studies confirmed melezitose as α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-(2→1)-α-D-glucopyranoside, featuring unique α-(1→3) and β-(2→1) glycosidic linkages [1] [4]. Berthelot’s work laid the groundwork for differentiating melezitose from isomers like isomelezitose (α-(1→6) linkage) and raffinose, despite identical molecular weights (504.44 Da) [1].

Table 2: Key Analytical Techniques in Melezitose Structural Studies (1856–1931)

MethodKey FindingResearcher/Period
Acid Hydrolysis + Fehling’s TestProduction of glucose + turanose; reducing endsBerthelot (1859)
Optical Rotation AnalysisDistinct from sucrose; [α]D = +88.5°Berthelot (1859)
X-ray CrystallographyOrthorhombic crystal systemEarly 20th century
Methylation AnalysisConfirmed glucopyranose-fructofuranose linkagesHaworth et al. (1931)

Evolution of Nomenclature and Taxonomic Classification

Melezitose nomenclature evolved from early descriptive terms ("manna," "cement honey") to systematic chemical designations. Berthelot’s naming (1856) anchored it botanically to Larix, while later research classified it as a non-reducing trisaccharide due to its anomeric carbon configuration [1] [3]. Its IUPAC name, α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl α-D-glucopyranoside, reflects bond specificity between monosaccharide units [3] [7]. Taxonomically, melezitose serves as a chemodiagnostic marker for honeydew-feeding insects (e.g., aphids, whiteflies) and their host plants [1] [4]. Criteria for this "signature sugar" role include:

  • Biosynthesis exclusively by phloem-feeding insects
  • Absence in floral nectar or non-insect sources
  • Non-synthesis by consumer insects (e.g., bees) [1]This chemotaxonomic utility aids ecological niche differentiation, such as distinguishing Cinara pilicornis aphid honeydew from other carbohydrate sources [3] [4]. Despite its biochemical significance, melezitose remains classified under the broad category of trisaccharides in chemical databases (CHEBI:6731, CAS 597-12-6), with "melezitose" as the accepted common name [6] [7].

Properties

Product Name

(+)-Melezitose;D-Melezitose

IUPAC Name

2-[(2S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17/h5-17,19-29H,1-4H2/t5?,6?,7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18-/m0/s1

InChI Key

QWIZNVHXZXRPDR-DXCGAROWSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O

Isomeric SMILES

C(C1C(C(C(C(O1)OC2C(C(O[C@@]2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O

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